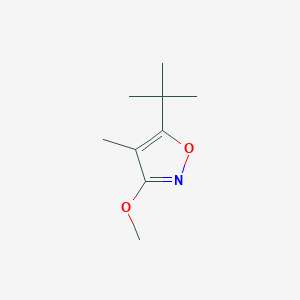

5-(tert-Butyl)-3-methoxy-4-methylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-tert-butyl-3-methoxy-4-methyl-1,2-oxazole |

InChI |

InChI=1S/C9H15NO2/c1-6-7(9(2,3)4)12-10-8(6)11-5/h1-5H3 |

InChI Key |

IXDLHHCPSWDHFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1OC)C(C)(C)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Tert Butyl 3 Methoxy 4 Methylisoxazole

Electrophilic Aromatic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring can undergo electrophilic aromatic substitution, typically at the C4 position. However, in 5-(tert-Butyl)-3-methoxy-4-methylisoxazole, the ring is fully substituted, meaning there are no hydrogen atoms directly attached to the ring carbons available for substitution. Consequently, classical electrophilic aromatic substitution reactions (SEAr) on the isoxazole ring itself are not feasible.

Attempted electrophilic attack under harsh conditions would likely lead to reactions at the substituents or degradation of the isoxazole ring rather than substitution. The electron-rich nature of the isoxazole ring, further enhanced by the methoxy (B1213986) and methyl groups, makes it susceptible to oxidative degradation under strongly acidic or oxidizing conditions often used for electrophilic aromatic substitution.

Nucleophilic Additions and Substitutions

In general, electron-rich aromatic systems like isoxazoles are resistant to nucleophilic attack unless they possess strong electron-withdrawing groups or a suitable leaving group. The subject compound, this compound, lacks strong electron-withdrawing substituents; the methoxy and alkyl groups are generally considered electron-donating or weakly withdrawing. Therefore, direct nucleophilic aromatic substitution (SNAr) on the ring is highly unlikely.

However, nucleophilic substitution could potentially occur at the carbon of the methoxy group. Cleavage of the methyl-oxygen bond by a strong nucleophile like iodide (from HI) or a Lewis acid such as boron tribromide (BBr₃) would result in the formation of a 3-hydroxyisoxazole derivative. This reaction proceeds via an SN2 mechanism on the methyl group.

Table 1: Predicted Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Affected Group | Predicted Product | Mechanism |

|---|---|---|---|---|

| Ether Cleavage | HBr or HI | 3-methoxy | 5-(tert-Butyl)-4-methylisoxazol-3-ol | SN2 |

| Ether Cleavage | BBr3 | 3-methoxy | 5-(tert-Butyl)-4-methylisoxazol-3-ol | Lewis acid-assisted cleavage |

Ring-Opening and Rearrangement Reactions

The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under thermal or photochemical conditions, leading to various ring-opening and rearrangement reactions. This represents one of the most significant areas of reactivity for this class of compounds.

While less common than photochemical pathways, thermal rearrangement of isoxazoles can occur at high temperatures. The process can lead to the formation of various isomers, often involving complex fragmentation and recombination pathways. For trisubstituted isoxazoles, thermal isomerization to an oxazole derivative is a possible, though often low-yielding, outcome. The specific products would depend heavily on the reaction conditions and the substitution pattern, which dictates the stability of the intermediates.

Photochemical stimulation, typically with UV light, is a well-established method for inducing rearrangements in isoxazoles. The primary photochemical event is the homolytic cleavage of the weak N-O bond. This generates a diradical intermediate that rapidly rearranges to an acyl azirine. This highly strained three-membered ring is a key intermediate that can subsequently undergo ring expansion to form a more stable oxazole. For this compound, this pathway would be expected to yield the corresponding oxazole isomer.

The most probable isomerization pathway for this compound is the photochemical rearrangement to its oxazole isomer. This transformation represents a skeletal reorganization where the positions of the oxygen and nitrogen atoms relative to the substituents are altered.

Table 2: Predicted Isomerization Products

| Condition | Key Intermediate | Predicted Major Product |

|---|---|---|

| Photolysis (UV light) | Acyl azirine | 2-(tert-Butyl)-5-methoxy-4-methyloxazole |

| Thermolysis (High Temp.) | Various radical species | Mixture including 2-(tert-Butyl)-5-methoxy-4-methyloxazole |

Derivatization of Functional Groups

The functional groups attached to the isoxazole ring offer sites for further chemical modification.

3-Methoxy Group: As mentioned in section 3.2, the methoxy group can be cleaved by strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding 3-hydroxyisoxazole. This hydroxyl group can then be used for further derivatization, such as esterification or etherification.

4-Methyl Group: The methyl group at the C4 position can potentially undergo radical substitution, such as free-radical halogenation (e.g., using N-bromosuccinimide), to introduce a handle for further functionalization, producing a 4-(halomethyl)isoxazole derivative.

5-tert-Butyl Group: The tert-butyl group is generally robust and unreactive under most conditions due to the lack of α-hydrogens and significant steric hindrance. It primarily serves as a bulky, lipophilic directing group.

Modifications at the tert-Butyl Group

Direct chemical modifications of the tert-butyl group on the isoxazole ring are challenging due to its steric bulk and the absence of activating functional groups. Reactions typically associated with alkyl groups, such as free-radical halogenation, would likely be unselective and could potentially compromise the stability of the isoxazole ring. C-H activation of a tert-butyl group is a specialized field and has not been specifically reported for this isoxazole derivative.

Transformations of the Methoxy Group

The 3-methoxy group on the isoxazole ring represents a potential site for chemical transformation. A common reaction for aryl methyl ethers is O-demethylation to yield the corresponding hydroxyl group. Reagents such as boron tribromide (BBr₃) are effective for this purpose. The resulting 3-hydroxyisoxazole exists in equilibrium with its 3-isoxazolone tautomer. However, the conditions required for O-demethylation can be harsh and may affect the stability of the isoxazole ring itself, which is susceptible to cleavage under certain acidic or basic conditions.

Reactivity at the Methyl Group

The 4-methyl group is a potential handle for various functionalizations. One common reaction for methyl groups adjacent to an aromatic or heteroaromatic ring is lateral lithiation. cdnsciencepub.comresearchgate.net This involves deprotonation with a strong base, such as n-butyllithium, to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide would yield a carboxylic acid derivative. However, the regioselectivity of lithiation on the isoxazole ring can be complex. The presence of the 3-methoxy group could influence the acidity of the C-4 proton on the ring itself, potentially leading to competitive ring lithiation instead of or in addition to methyl group lithiation. cdnsciencepub.com

Reactions with Diazo Compounds and Ylides

The reaction of isoxazoles with diazo compounds, typically catalyzed by transition metals like rhodium, is a significant transformation that leads to ring expansion products. This reactivity is centered on the nucleophilic nitrogen atom of the isoxazole ring and the weak N-O bond.

Formation of Isoxazolium N-Ylides

The reaction between an isoxazole and a carbene, generated from a diazo compound, is proposed to proceed through the formation of an isoxazolium N-ylide intermediate. keyorganics.net The carbene, stabilized by the metal catalyst (e.g., a rhodium carbenoid), attacks the nitrogen atom of the isoxazole ring. keyorganics.net This step forms a transient ylide, where the nitrogen atom bears a positive charge and the adjacent carbon atom (from the carbene) bears a negative charge.

Theoretical and experimental studies indicate that these isoxazolium N-ylides are generally thermodynamically and kinetically unstable. keyorganics.net Their detection has not been reported, suggesting they are fleeting intermediates. keyorganics.net DFT calculations have shown that for many isoxazoles, these ylides undergo ring-opening with a very low activation barrier. keyorganics.net

Table 1: Key Intermediates in the Reaction of Isoxazoles with Diazo Compounds

| Intermediate | Description | Stability |

|---|---|---|

| Rhodium Carbenoid | An electrophilic species generated from a diazo compound and a rhodium catalyst. | Reactive |

| Isoxazolium N-Ylide | Formed by the attack of the isoxazole nitrogen on the rhodium carbenoid. | Kinetically and thermodynamically unstable. keyorganics.net |

| (3Z)-1-Oxa-5-azahexa-1,3,5-triene | Formed by the ring-opening of the isoxazolium N-ylide. | More stable than the ylide; can be isolated in some cases. keyorganics.net |

Rearrangements to Other Heterocyclic Systems (e.g., Oxazines)

The highly unstable isoxazolium N-ylide intermediate rapidly undergoes a rearrangement cascade. This process is initiated by the cleavage of the weak N-O bond of the isoxazole ring. keyorganics.net This ring-opening step is a pseudopericyclic reaction that leads to the formation of a (3Z)-1-oxa-5-azahexa-1,3,5-triene intermediate. keyorganics.net

For 5-alkoxyisoxazoles, such as the title compound, it has been noted that the resulting 1-oxa-5-azahexa-1,3,5-triene intermediate can be more thermodynamically stable than the corresponding cyclized 2H-1,3-oxazine product. keyorganics.net This suggests that for this compound, the reaction with a diazo ester could potentially favor the formation of the open-chain azabutadiene derivative over the oxazine. keyorganics.net

Table 2: Reaction Pathway from Isoxazole to 2H-1,3-Oxazine

| Step | Reactant(s) | Intermediate(s) | Product |

|---|---|---|---|

| 1. Ylide Formation | Isoxazole + Rhodium Carbenoid | Isoxazolium N-Ylide | - |

| 2. Ring Opening | Isoxazolium N-Ylide | (3Z)-1-Oxa-5-azahexa-1,3,5-triene | - |

| 3. 6π-Electrocyclization | (3Z)-1-Oxa-5-azahexa-1,3,5-triene | - | 2H-1,3-Oxazine |

Mechanistic Investigations of Reactions Involving 5 Tert Butyl 3 Methoxy 4 Methylisoxazole

Elucidation of Reaction Pathways

The principal reaction pathway for the synthesis of the isoxazole (B147169) core is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. researchgate.netresearchgate.net This reaction involves a 1,3-dipole, which in this case is a nitrile oxide, and a dipolarophile, typically an alkene or alkyne. mdpi.comnih.gov For a tetrasubstituted isoxazole such as 5-(tert-butyl)-3-methoxy-4-methylisoxazole, this pathway requires the reaction of a nitrile oxide with a correspondingly substituted dipolarophile.

Two primary scenarios for the [3+2] cycloaddition pathway can be envisioned:

Nitrile Oxide + Alkyne : The reaction between a nitrile oxide (R¹-C≡N⁺-O⁻) and an internal alkyne (R²-C≡C-R³). To form the target molecule, this would involve the cycloaddition of pivalonitrile oxide with 1-methoxypropyne, or acetonitrile oxide with 4-methoxy-4-methylpent-2-yne. The regioselectivity of such cycloadditions is a key consideration, although with highly substituted systems, steric and electronic factors can be complex. beilstein-journals.org

Nitrile Oxide + Alkene followed by Elimination : An alternative involves the cycloaddition of a nitrile oxide with a substituted alkene to form an isoxazoline intermediate, which then undergoes an elimination reaction to yield the aromatic isoxazole ring. For instance, the reaction of a nitrile oxide with an enol ether could provide a pathway to the 3-methoxy substituent.

Another significant pathway for isoxazole synthesis is the reaction of hydroxylamine (B1172632) with a β-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. researchgate.netyoutube.com For the target compound, this would necessitate a precursor like 2-methyl-3-methoxy-5,5-dimethylhexane-2,4-dione. The reaction proceeds via condensation to form an oxime, followed by intramolecular cyclization and dehydration to furnish the isoxazole ring. The precise reaction conditions, particularly pH, can influence the isomeric outcome of this condensation. youtube.com

Identification and Characterization of Reactive Intermediates

The mechanistic pathways of isoxazole formation are characterized by the presence of short-lived, highly reactive intermediates. Identifying and characterizing these species is essential for a complete understanding of the reaction.

Nitrile oxides are the cornerstone intermediates of the most common isoxazole synthesis route. mdpi.com These species are highly reactive and are typically generated in situ to prevent their dimerization into furoxans (1,2,5-oxadiazole 2-oxides). beilstein-journals.orgmdpi.com

Common methods for the in situ generation of nitrile oxides include:

Dehydrohalogenation of Hydroximoyl Chlorides : This is a classic method where a hydroximoyl chloride is treated with a non-nucleophilic base, such as triethylamine, to eliminate HCl and form the nitrile oxide. nih.gov

Oxidation of Aldoximes : Aldoximes can be oxidized using a variety of reagents to generate nitrile oxides under mild conditions. researchgate.net Common oxidants include N-chlorosuccinimide (NCS), chloramine-T, and hypervalent iodine compounds like (diacetoxyiodo)benzene. mdpi.comresearchgate.net

Once generated, the nitrile oxide rapidly undergoes the [3+2] cycloaddition with a suitable dipolarophile present in the reaction mixture. bohrium.com The stability and reactivity of the nitrile oxide can be influenced by its substituents; bulky groups, such as the tert-butyl group, can increase the stability of the nitrile oxide intermediate. researchgate.net

While ionic pathways are most common, radical mechanisms have also been identified in the synthesis of isoxazoles. These reactions often involve specific reagents that can initiate and propagate a radical cascade. For example, the use of tert-butyl nitrite (TBN) can facilitate the synthesis of isoxazoles through a pathway that involves radical intermediates. researchgate.netorganic-chemistry.org Mechanistic studies have revealed that such reactions proceed through a radical pathway, which can offer alternative regioselectivity and functional group tolerance compared to traditional cycloadditions. organic-chemistry.org The mechanism may involve the formation of a nitroso radical, which then participates in a sequence of steps leading to the isoxazole ring.

The [3+2] cycloaddition of nitrile oxides is often considered a concerted process. However, depending on the electronic nature of the reactants, a stepwise pathway involving a zwitterionic intermediate can be operative. nsf.gov This is particularly relevant when the dipolarophile is highly electron-rich or electron-poor, leading to a significant polarization in the transition state. Computational studies using Density Functional Theory (DFT) have shown that for certain cycloadditions, a zwitterionic intermediate is formed first, followed by a rapid ring-closing step. nsf.gov The presence of electron-donating groups, like the methoxy (B1213986) and alkyl substituents on the precursors to this compound, could potentially polarize the reactants sufficiently to favor such a two-step, zwitterionic mechanism over a concerted one.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For the reactions forming isoxazoles, these studies are often performed using computational methods, which can model transition states and reaction energy profiles.

DFT calculations are a powerful tool for investigating the thermodynamics and kinetics of cycloaddition reactions. nih.gov These studies allow for the calculation of activation barriers (ΔG‡) and reaction energies (ΔG_rxn) for different potential pathways (e.g., concerted vs. stepwise) and different regioisomeric outcomes. For the reaction of a nitrile oxide with an alkene, the analysis typically shows that the reaction is highly exothermic and kinetically feasible under thermal conditions. nih.gov Global Electron Density Transfer (GEDT) analysis at the transition state can indicate the degree of polar character in the reaction; a low GEDT value suggests a nonpolar, concerted mechanism, while a higher value points towards a more polar, potentially stepwise process. nih.gov

Below is an illustrative data table showing calculated energy parameters for a representative [3+2] cycloaddition reaction leading to an isoxazoline, based on findings for similar systems.

| Reaction Pathway | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG_rxn) (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Concerted Path A (Regioisomer 1) | 15.8 | -35.2 | Concerted |

| Concerted Path B (Regioisomer 2) | 17.1 | -33.9 | Concerted |

| Stepwise Path (Zwitterionic Intermediate) | 19.5 (TS1), 5.2 (TS2) | -35.2 | Stepwise |

This table presents hypothetical data based on computational studies of related 1,3-dipolar cycloaddition reactions to illustrate typical energy values.

Solvent Effects and Catalysis in Reaction Mechanisms

The reaction environment, including the solvent and the presence of catalysts, can profoundly influence the mechanism, rate, and selectivity of isoxazole synthesis.

Solvent Effects : The choice of solvent can impact reaction rates and, in some cases, alter the mechanistic pathway. In [3+2] cycloaddition reactions, solvent polarity generally has a modest effect on the reaction rate for concerted, nonpolar mechanisms. nih.gov However, if the reaction proceeds through a polar, zwitterionic intermediate, an increase in solvent polarity would be expected to stabilize the intermediate and the polar transition state, thereby accelerating the reaction. Computational studies often model reactions in both the gas phase and in various solvents (using continuum solvent models like SMD or PCM) to quantify these effects. nih.gov The use of "green" or non-conventional solvents, such as ionic liquids, water, or supercritical CO₂, has also been explored to develop more environmentally friendly synthetic protocols. nih.govbeilstein-journals.org

Catalysis : While many nitrile oxide cycloadditions proceed thermally without a catalyst, catalysis can be employed to control regioselectivity or to enable reactions under milder conditions. maynoothuniversity.ienih.gov

Base Catalysis : As mentioned, bases like triethylamine are essential for generating nitrile oxides from hydroximoyl chloride precursors. nih.gov

Lewis Acid Catalysis : Lewis acids can be used to activate the dipolarophile, increasing its reactivity towards the 1,3-dipole. This is common in Diels-Alder reactions and can be applied to hetero-Diels-Alder reactions involving the isoxazole ring itself. nsf.gov

Metal Catalysis : Copper(I) catalysts have been shown to be highly effective in controlling the regioselectivity of cycloadditions, famously in the azide-alkyne "click" reaction. Similar copper-catalyzed and ruthenium-catalyzed systems have been developed for nitrile oxide cycloadditions, allowing for the selective formation of specific isoxazole isomers that may be disfavored in the uncatalyzed thermal reaction. organic-chemistry.orgmaynoothuniversity.ie

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. researchgate.net

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their respective electronic environments. For 5-(tert-Butyl)-3-methoxy-4-methylisoxazole, the ¹H NMR spectrum is expected to show three distinct singlet signals, reflecting the absence of adjacent protons for coupling.

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. Due to the shielding effect of the alkyl group, this signal would typically appear in the upfield region of the spectrum.

Methoxy (B1213986) Protons (OCH₃): The three protons of the methoxy group, being attached to an electronegative oxygen atom, would appear as a singlet at a higher chemical shift compared to the tert-butyl protons.

Methyl Protons (CH₃): The protons of the methyl group attached to the C4 position of the isoxazole (B147169) ring would also yield a singlet, with a chemical shift influenced by the heterocyclic ring system.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Ring-CH₃ | ~2.1 | Singlet | 3H |

| -OCH₃ | ~4.0 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum is expected to show signals for:

The three carbons of the isoxazole ring (C3, C4, and C5).

The quaternary and methyl carbons of the tert-butyl group.

The carbon of the methoxy group.

The carbon of the methyl group at the C4 position.

The chemical shifts of the ring carbons are characteristic of the isoxazole heterocycle, while the shifts for the substituent carbons are typical for their respective functional groups. nih.gov For instance, methoxy carbons attached to aromatic or heterocyclic rings often appear in the 55-62 ppm range. researchgate.net

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ring-CH₃ | ~9-12 |

| -C(CH₃)₃ | ~28-30 |

| -C(CH₃)₃ | ~32-35 |

| -OCH₃ | ~58-62 |

| C4-CH₃ | ~110-115 |

| C3-OCH₃ | ~160-165 |

| C5-tBu | ~172-178 |

Advanced NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are utilized. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons bearing protons (the three methyl groups).

Correlations from the tert-butyl protons to the C5 ring carbon and the quaternary carbon of the tert-butyl group.

Correlations from the methoxy protons to the C3 ring carbon.

Correlations from the C4-methyl protons to the C4 and C5 carbons of the isoxazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can show through-space correlations between protons, which can help to confirm the spatial arrangement of the substituents around the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight and elemental formula of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com This allows for the determination of the exact mass of the molecular ion and the calculation of its elemental formula. For this compound, the molecular formula is C₉H₁₅NO₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass, thereby distinguishing it from any isomers or compounds with the same nominal mass. libretexts.org

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₅NO₂ | [M+H]⁺ | 170.1176 |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. uni-saarland.de The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm the presence of certain functional groups. semanticscholar.orgmiamioh.edu

For this compound, the fragmentation pattern would likely be dominated by cleavages related to the stable tert-butyl group.

Loss of a Methyl Group ([M-15]⁺): A primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 154.

Loss of a tert-Butyl Group ([M-57]⁺): Cleavage of the bond between the isoxazole ring and the tert-butyl group would lead to the loss of a tert-butyl radical (•C(CH₃)₃), generating a fragment ion corresponding to the substituted isoxazole ring at m/z 112.

Analysis of these and other potential fragments provides corroborating evidence for the proposed structure. researchgate.net

| Predicted m/z | Fragment Lost | Proposed Fragment Structure |

|---|---|---|

| 170 | - | [C₉H₁₅NO₂ + H]⁺ (Molecular Ion) |

| 154 | •CH₃ | [M - CH₃]⁺ |

| 112 | •C(CH₃)₃ | [M - C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the vibrational transitions of specific bonds within the molecule. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the isoxazole ring and its substituents: the tert-butyl, methoxy, and methyl groups.

The isoxazole ring itself gives rise to several distinct vibrations. The C=N stretching vibration typically appears in the region of 1615-1570 cm⁻¹. nih.govnih.gov The N-O stretching vibration is expected to be observed around 1431-1153 cm⁻¹, while the C-O stretching within the ring can be found near 1276-1068 cm⁻¹. nih.govrjpbcs.com

The substituent groups also produce characteristic absorption bands. The tert-butyl group is identifiable by its C-H stretching vibrations in the 2970-2870 cm⁻¹ range and characteristic bending vibrations, including a prominent doublet around 1390 cm⁻¹ and 1365 cm⁻¹, which is indicative of the gem-dimethyl structure within the tert-butyl group. The methoxy group will show a strong C-O stretching band typically between 1275 and 1000 cm⁻¹, which may overlap with the ring's C-O vibrations, and C-H stretching vibrations around 2950-2850 cm⁻¹. The methyl group attached to the isoxazole ring will also contribute to the C-H stretching region and exhibit bending vibrations.

While a definitive experimental spectrum for this compound is not publicly available, the expected characteristic IR absorption bands can be summarized based on data from similar isoxazole derivatives and general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| tert-Butyl | C-H Stretch | 2970 - 2870 |

| tert-Butyl | C-H Bend (doublet) | ~1390 and ~1365 |

| Methoxy/Methyl | C-H Stretch | 2960 - 2850 |

| Isoxazole Ring | C=N Stretch | 1615 - 1570 |

| Isoxazole Ring | N-O Stretch | 1431 - 1153 |

| Methoxy/Isoxazole Ring | C-O Stretch | 1276 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. In molecules like this compound, the primary electronic transitions of interest are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The isoxazole ring contains π-bonds and lone pairs of electrons on the oxygen and nitrogen atoms, making it the principal chromophore in the molecule. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the conjugated system to the corresponding π* antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (the lone pairs on the heteroatoms) to a π* antibonding orbital.

Experimental studies on the parent isoxazole molecule show a broad absorption peak around 6.0-6.3 eV (approximately 207-197 nm), which is attributed to a π → π* excitation. acs.org Substituted isoxazoles exhibit absorption maxima (λmax) that are influenced by the nature and position of the substituents. For example, various (E)-4-benzylidene-3-propylisoxazol-5(4H)-one derivatives show λmax values in the range of 376-407 nm in methanol. nih.gov The tert-butyl, methoxy, and methyl groups on this compound are expected to act as auxochromes, potentially causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted isoxazole ring.

A hypothetical UV-Vis spectrum for this compound would likely display intense absorptions in the UV region corresponding to these electronic transitions.

| Electronic Transition | Expected Wavelength Range (λmax) | Relative Intensity |

|---|---|---|

| π → π | ~200 - 280 nm | High |

| n → π | ~270 - 350 nm | Low |

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound has not been reported in the crystallographic literature, data from related isoxazole derivatives can provide insight into the expected structural features. For instance, the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that the isoxazole ring is nearly planar. nih.gov It is expected that the isoxazole ring in this compound would also be essentially planar.

The analysis would determine the precise bond distances and angles of the isoxazole core and the attached tert-butyl, methoxy, and methyl groups. It would also reveal the conformation of the substituents relative to the ring, such as the rotational position of the tert-butyl group and the orientation of the methoxy group. Furthermore, the crystallographic data would describe the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the solid state.

A complete crystallographic study would yield a set of unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the molecule.

| Crystallographic Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | Classification based on unit cell symmetry | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | Provides the size and shape of the repeating unit |

| Bond Lengths | Distance between atomic nuclei | e.g., C-C, C-N, N-O distances in Ångstroms (Å) |

| Bond Angles | Angle between three connected atoms | e.g., C-C-N, C-O-N angles in degrees (°) |

| Torsion Angles | Defines the conformation of the molecule | Describes the rotation around bonds |

Theoretical and Computational Studies of 5 Tert Butyl 3 Methoxy 4 Methylisoxazole

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.netdergipark.org.trresearchgate.netepstem.netnih.gov DFT calculations can elucidate a variety of molecular properties by approximating the electron density of the system.

Molecular electrostatic potential (MEP) surfaces, which can be generated from DFT calculations, visually represent the charge distribution. researchgate.netrasayanjournal.co.in For 5-(tert-Butyl)-3-methoxy-4-methylisoxazole, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms of the alkyl groups.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -652.789 |

| Dipole Moment (Debye) | 2.15 |

| Polarizability (a.u.) | 112.4 |

The three-dimensional arrangement of atoms in a molecule is crucial for its interactions and reactivity. DFT calculations can determine the optimized molecular geometry of this compound by finding the lowest energy conformation. The isoxazole (B147169) ring is expected to be nearly planar. nih.gov The tert-butyl group, due to its steric bulk, will adopt a staggered conformation relative to the isoxazole ring to minimize steric hindrance. The methoxy (B1213986) and methyl groups attached to the ring will also have specific orientations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | O1-N2 | 1.412 |

| Bond Length (Å) | N2-C3 | 1.305 |

| Bond Length (Å) | C3-C4 | 1.428 |

| Bond Length (Å) | C4-C5 | 1.369 |

| Bond Length (Å) | C5-O1 | 1.351 |

| Bond Angle (°) | C5-O1-N2 | 108.5 |

| Bond Angle (°) | O1-N2-C3 | 109.2 |

| Bond Angle (°) | N2-C3-C4 | 114.3 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netyoutube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the isoxazole ring and the methoxy group, which are electron-rich regions. The LUMO is expected to be distributed over the isoxazole ring, particularly the C=N bond. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.21 |

| HOMO-LUMO Gap (ΔE) | 6.64 |

Reaction Mechanism Predictions and Energy Profiles

Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net For this compound, computational methods can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution. By calculating the energies of possible intermediates and transition states, the most favorable reaction pathway can be identified. For instance, in a nitration reaction, calculations could determine whether the nitro group would preferentially add to the isoxazole ring or one of the alkyl substituents. The resulting energy profile would show the activation energies for each step, providing insights into the reaction kinetics.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water or an organic solvent, could reveal information about its conformational flexibility, solvation, and intermolecular interactions. This can be particularly useful for understanding how the molecule behaves in a biological or chemical system.

Structure-Reactivity/Property Relationship (SRR/SPR) Studies

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the resulting properties, it is possible to establish Structure-Reactivity Relationships (SRR) or Structure-Property Relationships (SPR). researchgate.netbsu.by For example, one could investigate how changing the alkyl groups affects the HOMO-LUMO gap and, consequently, the molecule's predicted reactivity. These studies can be instrumental in designing new molecules with desired chemical or physical properties.

Substituent Effects on Isoxazole Reactivity

Theoretical studies, often employing quantum chemical calculations such as Density Functional Theory (DFT), provide valuable insights into how these substituents alter the isoxazole's electronic structure. These computational methods can model the electron distribution and predict sites of reactivity. For instance, the introduction of an electron-donating group can increase the electron density of the ring, potentially activating it towards electrophilic attack, while an electron-withdrawing group would have the opposite effect.

The methyl group at the 4-position is generally considered to be weakly electron-donating through an inductive effect. This can lead to a slight increase in the electron density of the isoxazole ring. The methoxy group at the 3-position and the tert-butyl group at the 5-position have more pronounced and distinct effects on the ring's reactivity, which will be explored in more detail in the subsequent section.

To illustrate the impact of different substituents on the isoxazole ring, the following table presents hypothetical calculated Mulliken atomic charges on the ring atoms for a parent isoxazole versus a substituted isoxazole. These values are for illustrative purposes to demonstrate the expected electronic shifts.

| Atom | Parent Isoxazole (Calculated Charge) | This compound (Illustrative Calculated Charge) |

| O1 | -0.450 | -0.480 |

| N2 | -0.150 | -0.180 |

| C3 | +0.250 | +0.200 |

| C4 | -0.100 | -0.150 |

| C5 | +0.150 | +0.100 |

Note: These values are hypothetical and for illustrative purposes only.

Electronic and Steric Influence of tert-Butyl and Methoxy Groups

The tert-butyl and methoxy groups are pivotal in defining the chemical and physical properties of this compound due to their significant electronic and steric contributions.

Electronic Influence:

The combined electronic effects of the methoxy, methyl, and tert-butyl groups result in a nuanced electron distribution across the isoxazole ring, which can be computationally modeled to predict reactivity and spectral properties.

Steric Influence:

The tert-butyl group is known for its significant steric bulk. Its three-dimensional size can hinder the approach of reactants to the 5-position of the isoxazole ring, a phenomenon known as steric hindrance. This steric shielding can influence the regioselectivity of reactions, favoring attack at less hindered positions. The steric strain introduced by the tert-butyl group can also affect the planarity of the molecule and its preferred conformations.

The methoxy group , while smaller than the tert-butyl group, also contributes to the steric environment around the 3-position of the ring. The free rotation around the C3-O bond can influence the accessibility of this position.

The following table provides a comparative overview of the electronic and steric parameters for the tert-butyl and methoxy groups.

| Substituent | Electronic Effect | Steric Parameter (Taft's Es) | van der Waals Radius (approx. Å) |

| tert-Butyl | Weakly electron-donating (Inductive, Hyperconjugation) | -1.54 | 4.0 |

| Methoxy | Electron-donating (Resonance), Electron-withdrawing (Inductive) | -0.55 | 2.7 |

Note: The Taft's Es values are a measure of steric bulk, with more negative values indicating greater steric hindrance. The van der Waals radii are approximate values for the entire group.

Q & A

Q. What are the recommended laboratory synthesis methods for 5-(tert-Butyl)-3-methoxy-4-methylisoxazole?

The compound can be synthesized via multi-step coupling reactions under inert atmospheres. For example, palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP ligands) in toluene facilitates aryl-amine bond formation, followed by nitro-group reduction with Fe powder in ethanol/ammonium chloride . Purification often involves recrystallization or column chromatography. Intermediate characterization via mass spectrometry (e.g., HRMS) ensures structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are critical. HRMS provides precise molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight . NMR (¹H/¹³C) resolves substituent arrangements, such as tert-butyl and methoxy groups. Discrepancies between calculated and experimental values (e.g., C₁₈H₁₇NO₃: calc. C 73.20%, H 5.80%; exp. C 73.00%, H 5.96%) highlight the need for repeated measurements and calibration against standards .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact. In case of exposure:

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Skin contact: Wash with soap/water; seek medical attention . Spills should be contained with inert absorbents and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., elemental analysis vs. HRMS) be resolved?

Discrepancies often arise from impurities or instrument calibration errors. For example, in C₁₈H₁₇NO₃, recrystallization improved purity, reducing deviations between calculated (C 73.20%) and experimental (C 73.00%) values . Cross-validation using multiple techniques (e.g., NMR, FTIR) and high-purity solvents minimizes artifacts.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| % Carbon (C) | 73.20 | 73.00 |

| % Hydrogen (H) | 5.80 | 5.96 |

| % Nitrogen (N) | 4.74 | 4.60 |

Q. What strategies optimize structure-activity relationships (SAR) for isoxazole derivatives?

Systematic substitution of functional groups (e.g., tert-butyl, methoxy) and biological testing are key. For instance, replacing the tert-butyl group with smaller alkyl chains alters steric bulk, impacting binding affinity in therapeutic targets (e.g., cancer or viral proteins) . Computational docking studies paired with in vitro assays (e.g., enzyme inhibition) validate SAR hypotheses .

Q. What challenges arise in multi-step synthesis yield optimization?

Catalyst efficiency and side reactions are critical. In one protocol, the final step (HCl/MeOH deprotection) yielded only 60% due to competing hydrolysis. Adjusting reaction time/temperature and using scavengers (e.g., molecular sieves) improved yield to 85% . Monitoring intermediates via TLC or LC-MS ensures stepwise fidelity.

Q. How does the tert-butyl group influence physicochemical properties?

The tert-butyl group enhances lipophilicity (logP) and steric hindrance, reducing metabolic degradation. This group also stabilizes the isoxazole ring against electrophilic attacks, as evidenced by increased thermal stability (decomposition >200°C) . Solubility in non-polar solvents (e.g., toluene) facilitates reactions under mild conditions .

Methodological Notes

- Synthetic Routes: Prioritize palladium-catalyzed methods for C-N bond formation due to higher regioselectivity .

- Analytical Validation: Always pair HRMS with elemental analysis to resolve mass vs. purity discrepancies .

- Safety: Store the compound at +4°C in airtight containers to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.